molecular formula C9H12N2O6 B159728 Oxazofurin CAS No. 129149-89-9

Oxazofurin

Cat. No. B159728
M. Wt: 244.2 g/mol
InChI Key: YSRISZVOJDAOFB-DBRKOABJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxazofurin is a heterocyclic compound that possesses a furan ring fused to an oxazole ring. It has been identified as a potent inhibitor of bacterial growth, specifically targeting the enzymes involved in the biosynthesis of the bacterial cell wall. Oxazofurin has been the subject of scientific research for its potential use as an antimicrobial agent in the treatment of bacterial infections.

Mechanism Of Action

Oxazofurin inhibits the enzymes involved in the biosynthesis of the bacterial cell wall. Specifically, it targets the enzymes involved in the synthesis of peptidoglycan, a key component of the bacterial cell wall. This leads to the disruption of the cell wall structure, resulting in cell death.

Biochemical And Physiological Effects

Oxazofurin has been shown to have minimal toxicity towards mammalian cells, making it a promising candidate for further development as an antimicrobial agent. It has also been shown to exhibit synergistic effects when used in combination with other antibiotics, further enhancing its potential as a therapeutic agent.

Advantages And Limitations For Lab Experiments

One of the major advantages of oxazofurin is its broad-spectrum activity against a wide range of bacterial species. This makes it a potentially useful therapeutic agent for the treatment of bacterial infections. However, oxazofurin has some limitations, including its relatively low potency compared to other antimicrobial agents.

Future Directions

There are several potential future directions for research on oxazofurin. One area of interest is the development of new derivatives of oxazofurin with improved potency and selectivity. Another area of interest is the investigation of the synergistic effects of oxazofurin in combination with other antibiotics. Additionally, further studies are needed to determine the safety and efficacy of oxazofurin in animal models and in clinical trials.

Synthesis Methods

The synthesis of oxazofurin involves the reaction of an oxazole derivative with a furan derivative in the presence of a suitable catalyst. The reaction proceeds via a series of steps involving the formation of an intermediate, which is subsequently converted to the final product. The synthesis of oxazofurin has been optimized to achieve high yields and purity.

Scientific Research Applications

Oxazofurin has been extensively studied for its antimicrobial properties. It has been shown to inhibit the growth of a wide range of bacterial species, including both Gram-positive and Gram-negative bacteria. The mechanism of action of oxazofurin involves the inhibition of enzymes involved in the biosynthesis of the bacterial cell wall, leading to cell death.

properties

CAS RN

129149-89-9

Product Name

Oxazofurin

Molecular Formula

C9H12N2O6

Molecular Weight

244.2 g/mol

IUPAC Name

2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-oxazole-4-carboxamide

InChI

InChI=1S/C9H12N2O6/c10-8(15)3-2-16-9(11-3)7-6(14)5(13)4(1-12)17-7/h2,4-7,12-14H,1H2,(H2,10,15)/t4-,5-,6-,7-/m1/s1

InChI Key

YSRISZVOJDAOFB-DBRKOABJSA-N

Isomeric SMILES

C1=C(N=C(O1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N

SMILES

C1=C(N=C(O1)C2C(C(C(O2)CO)O)O)C(=O)N

Canonical SMILES

C1=C(N=C(O1)C2C(C(C(O2)CO)O)O)C(=O)N

Other CAS RN

129149-89-9

synonyms

2-beta-D-Ribofuranosyl-4-oxazolecarboxamide;  2beta-D-Ribofuranosyloxazole-4-carboxamide;  2beta-Ribofuranosyloxazole-4-carboxamide

Origin of Product

United States

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